molecular formula C16H15ClN2O2 B6640689 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide

6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide

Cat. No. B6640689
M. Wt: 302.75 g/mol
InChI Key: GUYKYVCVWDILDB-GXFFZTMASA-N
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Description

6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide in lab experiments is its potential as a fluorescent probe in biological imaging. This compound is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide. One direction is to further study its mechanism of action and optimize its use as a fluorescent probe in biological imaging. Another direction is to explore its potential use as an antimicrobial and antiviral agent. Additionally, research could focus on developing derivatives of this compound with improved properties for various applications.

Synthesis Methods

The synthesis of 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide involves a series of chemical reactions. The starting material is 6-chloro-8-nitroquinoline, which is reacted with cyclopent-2-en-1-ol in the presence of a reducing agent to obtain the key intermediate, 6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide. This intermediate is then treated with a suitable acid to obtain the final product.

Scientific Research Applications

6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, anticancer, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-12-7-11-2-1-5-18-15(11)14(8-12)16(21)19-13-4-3-10(6-13)9-20/h1-5,7-8,10,13,20H,6,9H2,(H,19,21)/t10-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYKYVCVWDILDB-GXFFZTMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide

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